1-Propargyl-5-nitroimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

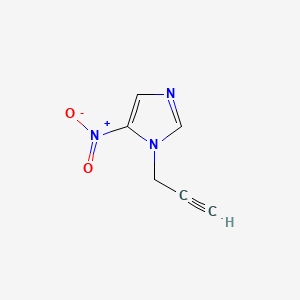

1-Propargyl-5-nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most significant applications of 1-Propargyl-5-nitroimidazole lies in its antimicrobial properties . Nitroimidazole derivatives, including this compound, have been extensively studied for their effectiveness against a broad spectrum of pathogens, particularly anaerobic bacteria and protozoa.

- Mechanism of Action : The antimicrobial action primarily involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and other cellular components, ultimately resulting in cell death .

- Clinical Relevance : Compounds like metronidazole, which is closely related to this compound, are used to treat infections caused by organisms such as Clostridium difficile, Trichomonas vaginalis, and Helicobacter pylori . The resistance observed in some bacterial strains has prompted research into new derivatives that may overcome these challenges .

Anticancer Properties

Recent studies have indicated that this compound may also exhibit anticancer activity . The compound's ability to generate reactive oxygen species (ROS) upon reduction can induce apoptosis in cancer cells.

- Research Findings : A study highlighted the synthesis of various nitroimidazole derivatives, including those with propargyl groups, which showed promising results in inhibiting tumor growth in vitro . The specific mechanisms are still under investigation but are believed to involve DNA damage and interference with cellular respiration.

Drug Development and Hybridization

The potential for creating hybrid compounds has been a focal point in research involving this compound. By combining this compound with other pharmacophores, researchers aim to enhance its biological activity and reduce toxicity.

- Hybrid Compounds : Research has demonstrated that hybrids of nitroimidazoles with other scaffolds can lead to improved antibacterial and anticancer activities. For instance, hybrids involving triazole or pyrrole moieties have shown enhanced effectiveness against resistant strains of bacteria .

Imaging Agents

Another innovative application of this compound is its potential use as an imaging agent in medical diagnostics.

- Mechanistic Insights : The unique properties of nitroimidazoles allow them to be utilized in positron emission tomography (PET) imaging for detecting hypoxic tissues in tumors . This application could significantly aid in cancer diagnosis and treatment planning.

Synthesis and Structural Modifications

The synthesis of this compound involves several methodologies that can be optimized for yield and purity. Understanding these synthetic routes is crucial for its application in drug development.

| Synthesis Method | Key Features | Yield | References |

|---|---|---|---|

| Alkylation of Nitroimidazoles | Regioselective alkylation at N1 position | High | |

| Hybridization Techniques | Combination with various heterocycles | Variable |

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of this compound derivatives against metronidazole-resistant Helicobacter pylori strains, showing significant inhibition zones compared to standard treatments .

- Anticancer Activity Assessment : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .

- Imaging Applications : Research exploring the use of nitroimidazoles as hypoxia markers in PET scans provided insights into their role in tumor microenvironment characterization .

Propiedades

Número CAS |

42307-14-2 |

|---|---|

Fórmula molecular |

C6H5N3O2 |

Peso molecular |

151.12 g/mol |

Nombre IUPAC |

5-nitro-1-prop-2-ynylimidazole |

InChI |

InChI=1S/C6H5N3O2/c1-2-3-8-5-7-4-6(8)9(10)11/h1,4-5H,3H2 |

Clave InChI |

CJMAFMGMMJFYCJ-UHFFFAOYSA-N |

SMILES |

C#CCN1C=NC=C1[N+](=O)[O-] |

SMILES canónico |

C#CCN1C=NC=C1[N+](=O)[O-] |

Key on ui other cas no. |

42307-14-2 |

Sinónimos |

1-propargyl-5-nitroimidazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.